molecular formula C19H23FN4O2S B11169785 1-[2-(4-fluorophenyl)ethyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

1-[2-(4-fluorophenyl)ethyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11169785
M. Wt: 390.5 g/mol
InChI Key: DYYHLLCBZRJZAV-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of organic compounds known as carboxamides. Specifically, it’s a pyrrolidine-3-carboxamide derivative.
  • The compound’s structure consists of several functional groups: a fluorophenyl group, an ethyl group, a thiadiazolyl group, and a pyrrolidinone ring.
  • Its chemical formula is C₁₉H₂₄FN₅O₂S.
  • While I couldn’t find specific literature on this exact compound, we can draw insights from related structures and functional groups.
  • Preparation Methods

    • Unfortunately, direct synthetic routes for this specific compound are scarce in the literature.
    • we can explore analogous reactions to gain insights:

        Thiadiazole Synthesis: The 1,3,4-thiadiazole moiety can be synthesized via cyclization reactions involving thiosemicarbazide derivatives.

        Pyrrolidinone Formation: The pyrrolidinone ring can be formed through cyclization of appropriate precursors.

        Fluorophenyl Introduction: The fluorophenyl group can be incorporated using standard aromatic substitution reactions.

    • Industrial production methods would likely involve optimizing these steps for efficiency and scalability.
  • Chemical Reactions Analysis

      Oxidation/Reduction: Depending on the functional groups, the compound may undergo oxidation (e.g., converting a thiol to a sulfone) or reduction (e.g., reducing a carbonyl group).

      Substitution Reactions: Aromatic substitution (e.g., halogenation) and amide bond formation are relevant.

      Common Reagents and Conditions:

      Major Products: These would depend on the specific reaction conditions.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate potential drug-like properties. Could it be a kinase inhibitor, antimicrobial agent, or anti-inflammatory compound?

      Biological Studies: Explore its effects on cell lines, receptors, or enzymes.

      Materials Science: Assess its use in polymers, coatings, or sensors.

      Industry: Evaluate its role in specialty chemicals or agrochemicals.

  • Mechanism of Action

    • Without direct data, we can speculate:

        Targets: It might interact with proteins, enzymes, or receptors.

        Pathways: Investigate signaling pathways affected by this compound.

  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs, but we can compare it to related structures:

        Similar Compounds:

    Remember that this compound’s unique properties and applications would emerge from detailed experimental studies

    Properties

    Molecular Formula

    C19H23FN4O2S

    Molecular Weight

    390.5 g/mol

    IUPAC Name

    1-[2-(4-fluorophenyl)ethyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

    InChI

    InChI=1S/C19H23FN4O2S/c1-12(2)9-16-22-23-19(27-16)21-18(26)14-10-17(25)24(11-14)8-7-13-3-5-15(20)6-4-13/h3-6,12,14H,7-11H2,1-2H3,(H,21,23,26)

    InChI Key

    DYYHLLCBZRJZAV-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F

    Origin of Product

    United States

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